Home > Products > Screening Compounds P124493 > 1-METHYL-N~5~-[3-(1H-PYRAZOL-1-YL)PENTYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
1-METHYL-N~5~-[3-(1H-PYRAZOL-1-YL)PENTYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE -

1-METHYL-N~5~-[3-(1H-PYRAZOL-1-YL)PENTYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Catalog Number: EVT-6115771
CAS Number:
Molecular Formula: C16H18F3N5OS
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methylisoxazole-5-carboxamides (2)

Compound Description: A series of six 3-methylisoxazole-5-carboxamides (2) were synthesized, where the N-substituents varied: R1 = H, Me and R2 = phenyl, CH2phenyl, n-butyl, C(CH3)2Et, 3-methylisoxazol-5-yl. These compounds were synthesized from 3-methylisoxazole-5-carboxylic acid using thionyl chloride and the corresponding amine. []

Relevance: This compound class shares the core carboxamide functionality with 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, showcasing the diverse range of amides possible within this chemical space. While the isoxazole ring differs from the thieno[2,3-c]pyrazole core of the target compound, the presence of the amide linkage highlights potential variations in the alkyl chain and its substituents that could be explored.

5-[(1H-Pyrazol-1-yl)carbonyl]-3-methylisoxazoles (3 and 4)

Compound Description: Twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, designated as isomers 3 and 4, were synthesized. The pyrazole substituents in these compounds were: R3 (C5/C3) = CO2Et, CF3, and R5 (C3/C5) = H, Me, Et, phenyl. The synthesis yielded a mixture of 1,3- and 1,5-isomers (3 and 4) with varying ratios, where the substituent R3 (CO2Et and CF3) was located at position 3 or 5 of the pyrazole ring. []

Relevance: These compounds exhibit a direct structural similarity to 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide by incorporating both a pyrazole and an isoxazole ring linked by a carbonyl group. The variations in substituents on the pyrazole ring (R3 and R5) provide insights into how modifications at these positions can influence the isomeric ratio and potentially affect biological activity. The presence of a trifluoromethyl group (CF3) as R3 in these analogs highlights its importance as a common substituent in medicinal chemistry and its potential role in modulating the activity of the target compound.

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (4)

Compound Description: This compound was identified as a peripherally restricted cannabinoid-1 receptor antagonist and exhibited significant weight-loss efficacy in diet-induced obese mice. It displayed a desired tPSA value over 90 Å2, suggesting a low probability of crossing the blood-brain barrier. []

Relevance: Although this compound has a complex structure compared to 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, it exemplifies how structural variations around a central pyrazole core can lead to entirely different biological activities. This compound emphasizes the significance of the pyrazole moiety in medicinal chemistry and its potential to interact with various biological targets. The presence of a trifluoromethyl group in this antagonist further reinforces its importance as a pharmacophoric element in drug development.

5-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Compound Description: The crystal structure of this compound revealed a dihedral angle of 69.35° between the pyrazole and pyrazolone rings. The crystal packing features N—H⋯O and C—H⋯O hydrogen bonds, along with C—H⋯π(ring) interactions. []

Relevance: This compound demonstrates how two pyrazole rings can be integrated into a single molecule, albeit with different substitution patterns compared to 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide. The structural information obtained from this compound, especially regarding the dihedral angle and intermolecular interactions, might be valuable when considering conformational preferences and potential binding modes of the target compound.

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethylxanthine (60)

Compound Description: This compound was discovered as a potent and selective antagonist for the A2B adenosine receptor (AdoR), exhibiting high affinity (Ki = 1 nM) and selectivity for the human A1, A2A, and A3 AdoRs. []

Relevance: This compound, although possessing a xanthine core, highlights the versatility of the pyrazole ring in generating high-affinity ligands for G protein-coupled receptors. The use of a trifluoromethyl-substituted benzyl group at the N-1 position of the pyrazole ring in this compound provides valuable information regarding potential substituent effects on receptor affinity and selectivity, which could be applied when considering modifications to 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide.

N-[1-(2,6-Dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thiourea

Compound Description: This acylthiourea derivative incorporates both chloride and trifluoromethyl groups on a pyrazole ring. It shows potential for biological activity based on its structural similarity to known bioactive pyrazoles. [, ]

Relevance: This compound shares a trifluoromethyl-substituted pyrazole moiety with 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide. It emphasizes the versatility of pyrazole derivatives in medicinal chemistry and suggests that trifluoromethyl substitution might be a crucial element for enhancing biological activity in this chemical class.

1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

Compound Description: This compound exhibited an antipsychotic-like profile in behavioral animal tests, reducing spontaneous locomotion in mice without causing ataxia. Unlike clinically available antipsychotic agents, it did not bind to D2 dopamine receptors in vitro. []

Relevance: Despite the different core structure, this compound shares the 1,3-dimethyl pyrazole core with 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide. It emphasizes the potential of pyrazole derivatives, particularly those with 1,3-dimethyl substitution, to interact with neuronal targets and produce pharmacological effects relevant to central nervous system disorders.

3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)quinolin-4-one (17)

Compound Description: This biologically active compound was synthesized via a non-classical Pschorr reaction and was found to possess binding affinity for the central benzodiazepine receptor. []

Relevance: This compound showcases a fused pyrazole ring system, demonstrating the potential for incorporating the pyrazole moiety into larger heterocyclic frameworks, similar to the thieno[2,3-c]pyrazole core of 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide. Its interaction with the central benzodiazepine receptor further highlights the potential of pyrazole-containing compounds to interact with pharmacological targets within the central nervous system.

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-(1H-pyrazol-3-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (13)

Compound Description: This compound is a mono-substituted pyrazole derivative that exhibited potent anti-HIV activity, making it one of the most potent compounds within the pyrazole series tested. []

Relevance: This compound, despite possessing a pyrrolo[2,3-c]pyridine core, underscores the potent biological activities that pyrazole-containing compounds can exhibit, specifically in the context of antiviral activity. Its high potency relative to other pyrazole analogs suggests that subtle structural variations can significantly impact biological activity, which could be relevant when exploring modifications to 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416, 1)

Compound Description: This compound is a potent and selective SYK inhibitor developed for treating severe asthma. Its structure includes a tert-butyl group on the pyrazole ring, which is a key site for metabolic oxidation. []

Relevance: While this compound's core structure differs significantly from 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, it highlights the potential for incorporating pyrazole moieties into complex drug molecules targeting specific kinases. This example demonstrates how different substitutions on the pyrazole ring, such as the tert-butyl group in this case, can influence its metabolic fate.

N-(4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (BTP2)

Compound Description: BTP2 exhibits a significant inhibitory effect on store-operated calcium entry (SOCE), a crucial regulator of leukocyte activation. This compound effectively inhibits calcium influx after stimulation with thapsigargin or fMLF. It reduces superoxide anion production by neutrophils while not affecting phagocytosis, intraphagosomal radical production, or bacterial killing. []

Relevance: This compound emphasizes the potential of pyrazole derivatives, especially those bearing trifluoromethyl groups, as modulators of calcium signaling pathways. Although the overall structure differs from 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, it highlights how variations in substitution patterns on the pyrazole core can lead to potent and selective biological activities.

4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid

Compound Description: This carboxylic acid was used as a starting material for the synthesis of a series of novel N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides, N,N-disubstituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylates, and 4-benzoyl-N'-(alkoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carbohydrazides. []

Relevance: This compound shares the pyrazole-3-carboxamide core structure with 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide. It serves as an example of how modifications to the carboxamide moiety can lead to a diverse range of derivatives with potentially different biological activities. This compound demonstrates the flexibility of the pyrazole core for derivatization and the potential for generating libraries of compounds with varying pharmacological profiles.

(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide (2)

Compound Description: This compound is a key intermediate in the synthesis of various pyrazole, pyridine, and pyrimidine derivatives. Its enaminonitrile functionality facilitates the formation of heterocyclic structures through reactions with diverse nucleophiles. []

Relevance: Although this compound does not share a direct structural similarity with 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, it highlights the synthetic utility of pyrazole-containing building blocks for accessing a wide range of heterocyclic scaffolds. The versatility of this enaminonitrile derivative in generating diverse compounds exemplifies the potential for incorporating pyrazole rings into complex drug-like molecules.

3-Cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl/(2-thienyl)pyridine-2(1H)-thiones (7a,b)

Compound Description: These compounds are intermediates in the synthesis of thienopyridines and pyridothienopyrimidines bearing 1,3-diphenyl-1H-pyrazole moieties. They are prepared from 1-phenyl/(2-thienyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-ones and cyanothioacetamide. []

Relevance: The inclusion of the 1,3-diphenyl-1H-pyrazole moiety in these compounds highlights the structural similarities with 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide. This shared feature emphasizes the potential for incorporating a pyrazole ring into diverse heterocyclic systems, expanding the chemical space for exploring novel compounds with varying biological activities.

7-(2-Aminoethyl)-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (2)

Compound Description: This compound is a member of a series of pyranopyrazoles synthesized and characterized using various spectroscopic techniques, including UV-VIS, FT-IR, 1H-NMR, and 13C-NMR. Its structure includes a pyrazolo[3,4-b]pyridine core fused with a pyran ring. []

Relevance: While structurally distinct from 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, this pyranopyrazole derivative highlights the potential for incorporating pyrazole rings into fused heterocyclic systems. It demonstrates the structural diversity achievable within the pyrazole chemical space and suggests the possibility of exploring novel pyrazole-containing compounds with different biological activities.

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 cannabinoid receptor. It exhibits nanomolar affinity for both rat brain and human CB1 recombinant receptors but low affinity for rat spleen and human CB2 receptors. It antagonizes CP 55,940-induced inhibition of mouse vas deferens contractions and forskolin-stimulated adenylyl cyclase activity in U373 MG cells. After oral administration, SR147778 displaces ex vivo [3H]-CP 55,940 binding to mouse brain membranes with a long duration of action. Additionally, it reduces ethanol or sucrose consumption in mice and rats and food intake in fasted and nondeprived rats. []

Relevance: Although its core structure differs from 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, this compound demonstrates the potential of pyrazole derivatives, particularly those bearing halogen substituents like bromine and chlorine, as potent and selective ligands for G protein-coupled receptors. Its pharmacological profile highlights the potential of pyrazole-containing compounds as therapeutic agents for various indications, including addiction and metabolic disorders.

4,6-Dihydro-1,4,6,8-tetramethyl-3-phenyldipyrazolo[3,4-b:4′,3′-d]pyridin-5(3H)-one (16) and 4,6-dihydro-3,4,6,8-tetramethyl-1-phenyldipyrazolo[4,3-b:4′,3′-d]pyridin-5(1H)-one (17)

Compound Description: These planar isomers are formed through a non-classical Pschorr reaction and exhibit distinct structural features with two pyrazole rings fused to a central pyridine ring. Linear dichroism measurements suggest that isomer 17 intercalates into DNA, exhibiting antiproliferative activity against human NCI-H460 pulmonary carcinoma cells. []

Relevance: These compounds showcase the potential for incorporating pyrazole rings into complex fused heterocyclic systems, similar to the thieno[2,3-c]pyrazole core in 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide. The distinct biological activity of isomer 17 emphasizes how subtle structural differences can influence the pharmacological profile of pyrazole-containing compounds.

Derivatives of 1,2-Bis-sulfonamide

Compound Description: These compounds contain a 1,2-bis-sulfonamide core and are designed as modulators of chemokine receptors. The pyrazole ring is part of the R5 substituent, which plays a crucial role in binding to the receptor. []

Relevance: This group of compounds, though structurally different from 1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide in their core structure, highlight the use of pyrazole as a substituent in drug design. This example emphasizes the versatility of the pyrazole moiety and its potential to contribute to the binding affinity and selectivity of compounds targeting different receptor classes.

Properties

Product Name

1-METHYL-N~5~-[3-(1H-PYRAZOL-1-YL)PENTYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

IUPAC Name

1-methyl-N-(3-pyrazol-1-ylpentyl)-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide

Molecular Formula

C16H18F3N5OS

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C16H18F3N5OS/c1-3-10(24-8-4-6-21-24)5-7-20-14(25)12-9-11-13(16(17,18)19)22-23(2)15(11)26-12/h4,6,8-10H,3,5,7H2,1-2H3,(H,20,25)

InChI Key

XDAZCZPHTIURFB-UHFFFAOYSA-N

SMILES

CCC(CCNC(=O)C1=CC2=C(S1)N(N=C2C(F)(F)F)C)N3C=CC=N3

Canonical SMILES

CCC(CCNC(=O)C1=CC2=C(S1)N(N=C2C(F)(F)F)C)N3C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.